5-Chloro-2-nitro-4-(trifluoromethyl)phenol
Overview
Description
5-Chloro-2-nitro-4-(trifluoromethyl)phenol is an aromatic compound with the molecular formula C7H3ClF3NO3 It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitro-4-(trifluoromethyl)phenol typically involves a multi-step process. One common method includes the nitration of 5-chloro-4-(trifluoromethyl)phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, various nucleophiles, aqueous or organic solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 5-Chloro-2-amino-4-(trifluoromethyl)phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Scientific Research Applications
5-Chloro-2-nitro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitro-4-(trifluoromethyl)phenol is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitro-5-(trifluoromethyl)phenol: Similar structure but with different positions of the chloro and nitro groups.
2-Nitro-4-(trifluoromethyl)phenol: Lacks the chloro group, affecting its chemical properties and reactivity.
5-Chloro-2-nitro-4-(trifluoromethyl)aniline: Contains an amino group instead of a phenol group, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-nitro-4-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-2-6(13)5(12(14)15)1-3(4)7(9,10)11/h1-2,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHGAEMUSLPVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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